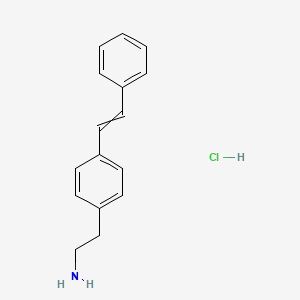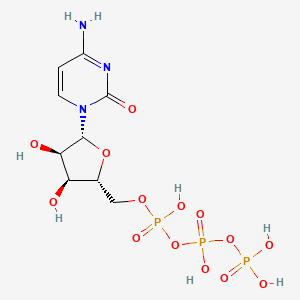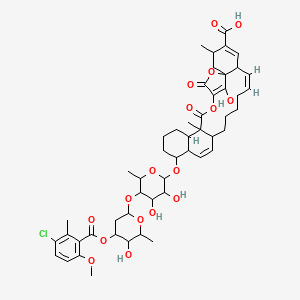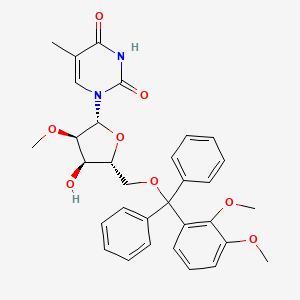![molecular formula C₁₂H₁₂N₂O₂ B1142562 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione CAS No. 103494-98-0](/img/structure/B1142562.png)
7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and promising pharmacological properties.
準備方法
The synthesis of 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate aniline derivatives with phthalic anhydride under acidic conditions . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the quinazolinone ring.
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反応の分析
7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different substituents on the aromatic ring.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives, which may exhibit different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used, but they generally include a range of substituted quinazolinone derivatives .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its derivatives are used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by interacting with key signaling pathways and proteins involved in cell proliferation and survival.
類似化合物との比較
Similar compounds to 7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione include other quinazolinone derivatives such as:
- 2-Methylquinazolin-4(3H)-one
- 4(3H)-Quinazolinone
- 6,7-Dimethoxyquinazolin-4(3H)-one
What sets this compound apart is its unique tetrahydrobenzo ring structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and interaction with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
7,8,9,10-tetrahydro-4H-benzo[f]quinazoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(16)14-11/h5-6H,1-4H2,(H2,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYCUGQJRSYEHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C(=O)NC(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


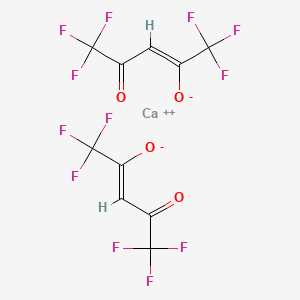
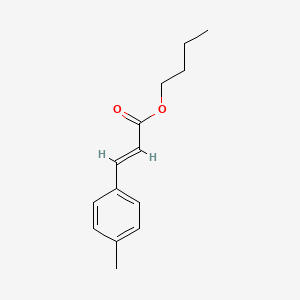
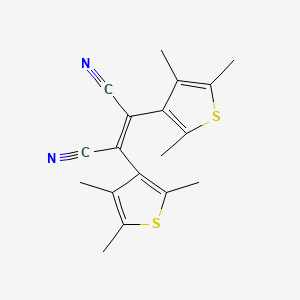
![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)
